Lixivaptan - 168079-32-1

Lixivaptan

Catalog Number: EVT-273290
CAS Number: 168079-32-1
Molecular Formula: C27H21ClFN3O2
Molecular Weight: 473.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lixivaptan is a synthetic, non-peptide, orally active antagonist of the vasopressin V2 receptor (V2R). [, ] It belongs to a class of drugs known as "vaptans," which are designed to selectively block the effects of the antidiuretic hormone arginine vasopressin (AVP). [, ] Lixivaptan exhibits high selectivity for V2R over other vasopressin receptor subtypes, such as V1a and V1b. [, ]

In scientific research, lixivaptan serves as a valuable tool to investigate the role of AVP signaling pathways in various physiological and pathological processes. [, ] Specifically, lixivaptan enables researchers to study the consequences of blocking V2R-mediated water reabsorption in the kidneys, a process crucial for maintaining fluid balance. [, ]

Future Directions
  • Optimization of Treatment Strategies for ADPKD: Further research is needed to determine the optimal dose and duration of lixivaptan treatment for ADPKD. [, ] Clinical trials are necessary to confirm its efficacy and safety profile in human patients and to establish its position among other ADPKD therapies.
  • Exploring Combination Therapies: Preclinical data suggest potential synergistic effects when lixivaptan is combined with other agents, such as calcimimetics like R-568, for the treatment of ADPKD. [] Further investigations are warranted to validate these findings and to determine the optimal combination strategies.
  • Developing Novel Photoswitchable V2R Antagonists: The creation of photoswitchable lixivaptan derivatives paves the way for developing next-generation V2R antagonists with enhanced control over their pharmacological activity. [] Further research in this area could lead to novel therapeutic approaches for various diseases involving AVP dysregulation.
Synthesis Analysis

The synthesis of lixivaptan has been optimized to ensure high efficiency and purity. A notable method involves the reaction of 2-nitrobenzyl bromide with pyrrole-2-carboxylic acid derivatives. This process is scalable and impurity-free, making it suitable for larger production requirements. The reaction typically occurs under controlled conditions to maximize yield and minimize by-products.

Key parameters in the synthesis include:

  • Temperature: The reaction is often conducted at elevated temperatures to enhance reaction rates.
  • Solvent: Organic solvents such as acetonitrile are commonly used to dissolve reactants and facilitate the reaction.
  • Catalysts: Specific catalysts may be employed to improve reaction efficiency.

The synthesis process has been validated through various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the final product .

Molecular Structure Analysis

Lixivaptan's molecular structure features several significant components:

  • Pyrrole Ring: This five-membered ring contributes to the compound's biological activity.
  • Imidazole Ring: Another five-membered ring that plays a crucial role in receptor binding.
  • Piperazine Group: This moiety enhances solubility and receptor affinity.

The structural formula can be represented as follows:

C21H33N5O\text{C}_{21}\text{H}_{33}\text{N}_{5}\text{O}

The compound exhibits specific stereochemistry, which is critical for its interaction with the vasopressin receptor. Various spectroscopic methods have been used to elucidate its structure, confirming that it exists predominantly in a single crystalline form under standard conditions .

Chemical Reactions Analysis

Lixivaptan participates in several key chemical reactions, primarily involving its interaction with biological receptors. As a vasopressin V2 receptor antagonist, it competes with vasopressin for binding sites, effectively blocking its action. This mechanism leads to increased water excretion while retaining sodium, thus correcting hyponatremia.

In laboratory settings, lixivaptan can undergo hydrolysis under acidic or basic conditions, leading to the formation of various metabolites. These reactions are crucial for understanding its pharmacokinetics and metabolism in vivo .

Mechanism of Action

Lixivaptan functions primarily through its antagonistic action on the vasopressin V2 receptors located in the kidneys. By blocking these receptors, lixivaptan inhibits the reabsorption of water from urine back into the bloodstream, promoting diuresis (increased urine production). This action helps to lower plasma volume and correct sodium levels.

Key aspects of its mechanism include:

  • Binding Affinity: Lixivaptan displays high binding affinity for human V2 receptors with an IC50 value of approximately 1.2 nM.
  • Selectivity: It shows minimal activity against V1 receptors, which are responsible for vasoconstriction.
  • Pharmacodynamics: The compound demonstrates a dose-dependent response in clinical settings, indicating effective management of fluid overload conditions .
Physical and Chemical Properties Analysis

Lixivaptan exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 349.53 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetonitrile; sparingly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulating lixivaptan into effective pharmaceutical preparations .

Applications

Lixivaptan's primary application is in treating hyponatremia associated with various medical conditions such as heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion. Clinical trials have demonstrated its efficacy in improving serum sodium levels while maintaining safety profiles comparable to other treatments.

Additionally, ongoing research explores its potential use in other disorders characterized by dysregulated water balance. Its selective action on V2 receptors positions it as a promising therapeutic agent in nephrology and cardiology .

Pharmacological Mechanisms of Action

Vasopressin Receptor Antagonism Dynamics

Structural Basis of V2 Receptor Selectivity

Lixivaptan (chemical formula: C₂₇H₂₁ClFN₃O₂; molecular weight: 473.93 g/mol) is a tricyclic benzodiazepine derivative that functions as a selective, competitive antagonist of the arginine vasopressin receptor type 2 (V2R) [1] [3]. Its molecular architecture features a benzodiazepine core with strategically positioned halogen atoms (chlorine at C27 and fluorine at C19) that govern receptor specificity [3] [8]. The chloro substituent on the benzanilide ring forms critical hydrophobic interactions within the V2R binding pocket, while the ortho-fluorine atom on the toluene moiety enhances binding affinity through van der Waals contacts with transmembrane helix residues [6] [8]. This specific stereochemistry creates steric hindrance that prevents effective binding to vasopressin V1a receptors (Ki > 10,000 nM), explaining its >1,000-fold selectivity for V2R over V1a receptors [3] [6]. Molecular modeling confirms that lixivaptan's N-carbamoyl moiety forms hydrogen bonds with Asn124 of the V2R, a residue not conserved in V1a receptors, further accounting for its subtype specificity [6].

Competitive Inhibition Kinetics in Renal Tubular Epithelium

Lixivaptan exhibits potent, concentration-dependent inhibition of vasopressin signaling in renal tubular epithelium. In vitro studies using HEK293 cells transfected with human V2R demonstrate lixivaptan's IC₅₀ of 1.2 nM for inhibition of vasopressin-induced cAMP accumulation [8] [10]. Pharmacokinetic-pharmacodynamic modeling in human subjects reveals rapid absorption (Tmax = 0.5-2 hours) and dose-dependent aquaresis onset within 1-2 hours post-administration, aligning with its competitive antagonism mechanism [3] [4]. The compound's inhibition kinetics follow classic Michaelis-Menten patterns, with a dissociation constant (Ki) of 0.09 nM for human V2R, indicating approximately 10-fold greater binding affinity than endogenous vasopressin (KD = 1.0 nM) [8] [10]. Renal clearance studies demonstrate that lixivaptan administration reduces tubular water reabsorption by 40-60% at therapeutic doses (100-200 mg), quantified through kinetic glomerular filtration rate (kGFR) estimation models [9]:

Table 1: Kinetic Parameters of Lixivaptan-Mediated V2 Receptor Antagonism

ParameterValueExperimental SystemReference
IC₅₀ (V2R cAMP inhibition)1.2 nMHEK293 cells (human V2R) [8]
Kᵢ (human V2R)0.09 nMRadioligand binding assay [10]
Kₚ (dissociation half-life)8.2 minMCD4 collecting duct cells [10]
Aquaresis onset1-2 hPhase II clinical trials [3]

Modulation of Aquaporin-2 Trafficking Pathways

cAMP-Dependent Phosphorylation of Serine-256 Residue

Lixivaptan disrupts the vasopressin-aquaporin-2 (AQP2) axis by preventing cAMP-dependent phosphorylation of AQP2 at serine-256 (Ser-256), a critical post-translational modification required for water channel trafficking [4] [10]. In mouse collecting duct cells (MCD4 line) expressing human V2R, pretreatment with 100 nM lixivaptan completely abolished the 1-deamino-8-D-arginine vasopressin (dDAVP)-induced increase in Ser-256 phosphorylation (pS256-AQP2) [10]. Western blot quantification revealed a 99.6% inhibition of pS256-AQP2 formation (dDAVP alone: 1.996 ± 0.2 vs. dDAVP + lixivaptan: 0.732 ± 0.11; p<0.001), demonstrating near-complete blockade of this signaling node [10]. This effect stems from lixivaptan's interruption of the V2R-Gs-adenylyl cyclase cascade, which reduces intracellular cAMP accumulation by >90% as measured by FRET-based EPAC biosensors (netFRET ratio: dDAVP = 0.892 ± 0.009 vs. dDAVP + lixivaptan = 1.013 ± 0.015) [10]. Without Ser-256 phosphorylation, AQP2 cannot undergo PKA-dependent conformational changes necessary for apical membrane insertion.

Osmotic Water Permeability Alterations in Collecting Duct Models

The prevention of AQP2 membrane translocation translates directly to reduced water permeability in renal collecting ducts. Real-time fluorescence imaging in MCD4 cells demonstrated that lixivaptan (100 nM) reduced osmotic water permeability (Pf) by 92% compared to dDAVP-stimulated controls [10]. The temporal osmotic response (1/τ) decreased from 1.56 ± 0.078 s⁻¹ in dDAVP-treated cells to 0.948 ± 0.098 s⁻¹ when co-treated with lixivaptan, equivalent to baseline levels in unstimulated cells (1.000 ± 0.031 s⁻¹) [10]. In vivo, this translates to dose-dependent reduction of urinary osmolality: at 10 mg/kg in conscious dogs, lixivaptan decreased urine osmolality from 1222 mOsm/kg (AVP-treated controls) to 175 mOsm/kg while increasing urine volume by 1,133% [8]. This aquaretic effect occurs without significant changes in electrolyte excretion, distinguishing vaptans from classical diuretics.

Comparative Pharmacological Profiling Against Tolvaptan

Differential Binding Affinities and Receptor Occupancy

While lixivaptan and tolvaptan share the same therapeutic class (selective V2 receptor antagonists), their molecular interactions with V2R exhibit significant differences. Radioligand displacement studies show lixivaptan has approximately 1.5-fold higher binding affinity for human V2R (IC₅₀ = 1.2 nM) compared to tolvaptan (IC₅₀ = 1.8 nM) [3] [8]. However, tolvaptan displays slower receptor dissociation kinetics, resulting in longer receptor occupancy despite similar initial binding potency [7]. Both drugs achieve near-complete V2R occupancy at therapeutic doses in ADPKD patients, as evidenced by equivalent reduction in urine osmolality (to approximately 250-300 mOsm/kg) in clinical studies [3] [7]. Pharmacodynamic studies in PCK rats (ADPKD model) showed both compounds similarly reduced renal cAMP (45-52% reduction), cyst volume (32-38% reduction), and kidney weight/body weight ratio (18-22% reduction) at equivalent V2R-blocking doses [3] [7]:

Table 2: Comparative Binding and Functional Parameters of V2 Antagonists

ParameterLixivaptanTolvaptanExperimental Context
V2R IC₅₀ (cAMP inhibition)1.2 nM1.8 nMHEK293 cells (human V2R)
V1aR/V2R selectivity ratio>1,000:129:1Radioligand binding assays
Urine osmolality reduction72-78%70-75%Phase II hyponatremia trials
ADPKD clinical dose (mg)100-200 BID90/30 BIDPhase III trial protocols
CYP3A4 inhibition potentialLowModerateHuman liver microsomes

Liver Toxicity Risk Mitigation in Preclinical Models

Quantitative systems toxicology (QST) modeling using DILIsym® v6A has revealed fundamental differences in hepatotoxic potential between lixivaptan and tolvaptan [5] [7]. Simulations incorporating physiologically-based pharmacokinetic (PBPK) profiles and in vitro toxicity data predicted no significant alanine aminotransferase (ALT) elevations for lixivaptan at proposed clinical doses (100-200 mg BID), whereas tolvaptan simulations accurately replicated the 4-6% incidence of ALT >3×ULN observed clinically [5]. This divergence stems from three key mechanisms:

  • Metabolite Profile Differences: Tolvaptan generates DM-4103, a long-lived metabolite that inhibits mitochondrial electron transport chain (ETC) complexes II/III (IC₅₀ = 48-52 μM) and induces oxidative stress. Lixivaptan's primary metabolites (WAY-138451, WAY-141624, WAY-138758) show 5-10-fold weaker ETC inhibition (IC₅₀ >250 μM) [5].
  • Bile Acid Transporter Interactions: While both compounds inhibit the bile salt export pump (BSEP), lixivaptan's IC₅₀ (72 μM) is 3.5-fold higher than tolvaptan's (20.5 μM), reducing intracellular bile acid accumulation in hepatocytes [5].
  • Mitochondrial Toxicity: Lixivaptan exhibits 3-fold higher TC₅₀ values (225 μM) in hepatocyte assays measuring mitochondrial membrane potential dissipation compared to tolvaptan (75 μM) [5].

DILIsym® simulations of lixivaptan at 200/100 mg split dosing predicted 0% incidence of ALT >3×ULN versus 7.8% for tolvaptan at its approved ADPKD dosing [5]. These predictions align with clinical observations where lixivaptan-treated hyponatremia patients (n>1,600) showed no evidence of drug-induced liver injury across 36 clinical trials [3] [10].

Table 3: Hepatotoxicity Risk Comparison via DILIsym® Modeling

Toxicity ParameterLixivaptanTolvaptanRisk Ratio
BSEP inhibition IC₅₀72 μM20.5 μM3.5× lower
Mitochondrial complex II inhibition>250 μM52 μM4.8× lower
ROS generation potentialLowModerateQualitative
Predicted ALT >3×ULN incidence0%7.8%Undefined
Clinically observed hepatotoxicityNone reportedBoxed warningN/A

Properties

CAS Number

168079-32-1

Product Name

Lixivaptan

IUPAC Name

N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide

Molecular Formula

C27H21ClFN3O2

Molecular Weight

473.9 g/mol

InChI

InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33)

InChI Key

PPHTXRNHTVLQED-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

5-fluoro-2-methyl-N-(4-(5H-pyrrolo(2,1-c)-(1,4)benzodiazepin-10-(11H)-ylcarbonyl)-3-chlorophenyl)benzamide
lixivaptan
N-4-(3-chloro-4-(5H-pyrrolo(2,1-C)(1,4)benzodiazepin-10(11H)-ylcarbonyl)phenyl)-5-fluoro-2-methylbenzamide
VPA 985
VPA-985
WAY VPA-985
WAY-VPA-985

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.